REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([OH:8])=[CH:6][N:5]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH2:21]Br>CN(C=O)C>[O:1]1[C:2]2[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[N:5]=[CH:6][C:7]=2[O:8][CH2:21][CH2:20]1 |f:1.2.3|
|
Name
|
|
Quantity
|
348 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC=C1O)C(=O)OC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
386 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between water and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is again extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC=2C=NC(=CC21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 348 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |